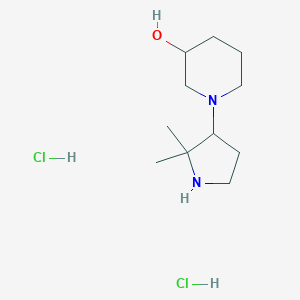

1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride

Description

Properties

IUPAC Name |

1-(2,2-dimethylpyrrolidin-3-yl)piperidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH/c1-11(2)10(5-6-12-11)13-7-3-4-9(14)8-13;;/h9-10,12,14H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXJEYFGGKZVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)N2CCCC(C2)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is a compound of significant interest in the fields of synthetic chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and a piperidinol moiety, classified as a tertiary amine. Its molecular formula is with a molecular weight of 271.22 g/mol. The structural complexity contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄Cl₂N₂O |

| Molecular Weight | 271.22 g/mol |

| CAS Number | 2204054-06-6 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride may interact with various biological receptors, particularly opioid receptors. This interaction suggests potential analgesic effects, influencing pain pathways through modulation of receptor activity. The specific binding affinity and biological activity can vary based on structural modifications within the compound.

Pharmacological Applications

- Analgesic Effects : Preliminary studies suggest that the compound may exhibit analgesic properties by acting on opioid receptors, which could lead to pain relief in clinical settings.

- Antitumor Activity : The compound has been investigated for its potential antitumor effects. Studies have shown that derivatives of piperidine compounds can inhibit tumor growth in various cancer cell lines, indicating that similar mechanisms may be applicable to this compound.

- Enzyme Inhibition : There is evidence suggesting that the compound can act as an inhibitor for specific enzymes, which may contribute to its pharmacological profile. For instance, compounds with similar structures have shown activity against acetylcholinesterase (AChE) and urease .

Research Findings

A variety of studies have explored the biological activity of related compounds and their derivatives:

- Antiproliferative Activity : Research has demonstrated that certain piperidine derivatives exhibit significant antiproliferative effects against human cancer cell lines such as PC3 (prostate cancer) and U87MG (glioblastoma) by modulating key signaling pathways like PI3K-Akt .

- Selectivity in Kinase Inhibition : Compounds structurally similar to 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride have shown selectivity for inhibiting protein kinases involved in critical cellular processes, suggesting potential for targeted therapeutic applications .

Case Studies

- In Vivo Studies : A study involving piperidine derivatives demonstrated their ability to inhibit tumor growth in nude mice models at well-tolerated doses, indicating promising antitumor activity .

- Biochemical Assays : Compounds related to this structure have been tested for their ability to inhibit AChE and other enzymes, revealing moderate to strong inhibitory activities against various strains of bacteria and enzymes involved in metabolic processes .

Scientific Research Applications

Scientific Research Applications

1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is primarily utilized in the following research areas:

Pharmacological Research

The compound has been studied for its interactions with various biological receptors, particularly opioid receptors. Research indicates that it may exhibit analgesic properties by modulating pain pathways through receptor activity. Studies have shown that structural modifications can significantly influence its binding affinity and biological effects.

Antitumor Activity

In vivo studies involving piperidine derivatives have demonstrated the ability of related compounds to inhibit tumor growth in animal models. These findings suggest that 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride may possess antitumor properties worthy of further investigation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and other metabolic enzymes. Results indicate moderate to strong inhibitory activities against various bacterial strains and enzymes involved in metabolic processes, highlighting its potential as a lead compound in drug development.

In Vivo Studies

A notable study assessed the effects of piperidine derivatives on tumor growth in nude mice models. The results indicated that these compounds could effectively inhibit tumor proliferation at well-tolerated doses, suggesting promising antitumor activity.

Biochemical Assays

In biochemical assays, derivatives of 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride were tested for their ability to inhibit AChE. The results showed varying degrees of inhibitory activity across different strains of bacteria and metabolic pathways, underscoring the compound's versatility in biochemical applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Solubility : Dihydrochloride salts (e.g., quizartinib dihydrochloride) exhibit pH-dependent solubility, with higher solubility in acidic environments . This property is likely shared by the target compound.

Comparison with Azetidine and Piperazine Derivatives

Table 2: Ring Size and Functional Group Variations

Key Observations :

- Ring Size : Azetidine derivatives (4-membered rings) exhibit higher ring strain compared to pyrrolidine (5-membered), which may affect stability and metabolic clearance .

- Functional Groups : Piperazine-containing analogs (e.g., ) often target neurotransmitter receptors or enzymes (e.g., kinases), suggesting that the target compound’s piperidine-pyrrolidine scaffold could be optimized for similar applications .

Pharmacokinetic and Metabolic Considerations

- Metabolism: Compounds like 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol () undergo glucuronidation, a Phase II metabolic pathway. The target compound’s hydroxyl group at the 3-piperidinol position may similarly facilitate conjugation reactions, impacting half-life .

- Analytical Methods : LC/MS/MS systems (used in ) are standard for detecting metabolites of piperidine derivatives, highlighting the need for advanced techniques to profile the target compound’s metabolism .

Preparation Methods

Starting Materials and Core Reactions

- The synthesis typically begins with substituted piperidinones or piperidines, such as N-methyl-4-piperidinone or 1,3-dimethyl-4-piperidinone, as precursors for the piperidinol moiety.

- Introduction of the 2,2-dimethyl-3-pyrrolidinyl group is achieved through nucleophilic substitution or alkylation reactions involving pyrrolidine derivatives.

- Hydroxylation at the 3-position of the piperidine ring is introduced either by direct hydroxylation or via reduction of keto intermediates.

Specific Synthetic Steps

- Aryllithium Addition: Aryllithium reagents prepared from brominated aromatic compounds can be added to piperidinones to form aryl-substituted piperidinols.

- Dehydration and Elimination: Selective dehydration of 1,3-dimethyl-4-arylpiperidinol intermediates by thermal elimination of carbonate derivatives at elevated temperatures (~190°C) yields tetrahydropyridine intermediates, which can be further alkylated regio- and stereospecifically.

- Reduction: Catalytic hydrogenation using Pd(OH)2 under hydrogen pressure (e.g., 50 psi) is employed to reduce intermediates to the desired piperidinol structures.

- Salt Formation: The free base compound is converted into the dihydrochloride salt by treatment with hydrochloric acid in methanol or other suitable solvents, often followed by recrystallization to obtain pure crystalline salt.

Representative Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aryllithium formation | Bromoisopropoxybenzene + n-BuLi | Low temperature, inert atmosphere |

| Addition to piperidinone | N-methyl-4-piperidinone | Controlled temperature, dry solvents |

| Dehydration | Thermal elimination of alkyl carbonate | ~190°C, solvent-free or in inert solvent |

| Alkylation | n-BuLi deprotonation + alkyl halide | Regio- and stereospecific |

| Catalytic hydrogenation | Pd(OH)2 on carbon, H2 (50 psi), EtOH | 12 hours reaction time |

| Salt formation | HCl in methanol or isopropanol | Recrystallization for purity |

Detailed Research Findings

- Yield and Purity: The dehydration step via cis-thermal elimination yields up to 90% of the tetrahydropyridine intermediate, indicating high efficiency.

- Stereochemistry: The alkylation of metalloenamine intermediates proceeds with regio- and stereospecificity, critical for obtaining the correct trans isomer of the piperidinol.

- Analytical Data: The hydrochloride salts typically show sharp melting points (e.g., 172–174 °C for related compounds), and elemental analysis confirms expected composition within acceptable margins.

- Alternative Nitrosamine Routes: Some synthetic pathways involve nitrosamine intermediates prepared by oxidation of piperazine derivatives followed by Michael addition and reduction steps, although these are more relevant to related compounds rather than the exact target molecule.

Comparative Data Table of Related Piperidinol Hydrochlorides

Summary and Recommendations

The preparation of 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is best achieved through a multi-step synthetic pathway involving:

- Formation of substituted piperidinol intermediates via aryllithium addition or alkylation of piperidinones.

- Selective dehydration of carbonate derivatives to form tetrahydropyridines.

- Regio- and stereospecific alkylation to introduce the pyrrolidinyl substituent.

- Catalytic hydrogenation to reduce intermediates to the piperidinol.

- Salt formation with hydrochloric acid to yield the dihydrochloride salt.

These methods are supported by high yields, stereochemical control, and well-characterized products. Purification typically involves chromatography and recrystallization to ensure pharmaceutical-grade purity.

Q & A

Basic: What are the recommended synthetic routes for 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step alkylation and cyclization reactions. For example:

Intermediate Preparation : Start with 2,2-dimethylpyrrolidine and introduce substituents via nucleophilic substitution or reductive amination.

Piperidine Ring Formation : Use cyclization agents like POCl₃ or PCl₃ under anhydrous conditions .

Salt Formation : React the free base with HCl in ethanol to yield the dihydrochloride salt .

Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to identify side products.

- Adjust solvent polarity (e.g., DCM vs. THF) to improve yield .

- Use orthogonal protection/deprotection steps to avoid unwanted byproducts .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine analytical triad :

HPLC/UPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98%) .

NMR Spectroscopy : Confirm stereochemistry and substitution patterns via ¹H/¹³C NMR (e.g., δ 2.8–3.5 ppm for piperidine protons) .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₃N₂Cl₂) .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal via certified hazardous waste services .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

Assay Validation : Confirm receptor binding assay conditions (e.g., pH, temperature, buffer composition) match physiological relevance .

Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cAMP modulation) .

Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., reference agonists/antagonists) .

Advanced: What strategies are effective for identifying and quantifying trace impurities?

Methodological Answer:

Forced Degradation Studies : Expose the compound to heat, light, and acidic/oxidative conditions to simulate degradants .

LC-MS/MS : Detect impurities at <0.1% levels using MRM (multiple reaction monitoring) modes .

Reference Standards : Compare retention times and spectra with synthesized impurities (e.g., des-methyl analogs) .

Advanced: How can researchers investigate stereochemical interactions with biological targets?

Methodological Answer:

Chiral Chromatography : Use a Chiralpak® AD-H column to separate enantiomers and assess individual bioactivity .

Molecular Docking : Model interactions with GPCRs (e.g., dopamine D₂ receptors) using software like AutoDock Vina .

X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes (if feasible) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.